1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine
Description
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine (CAS: 1805688-39-4, molecular formula: C₉H₁₁F₃N₂OS) is a high-purity chemical intermediate used in pharmaceutical synthesis. Its structure features a phenyl ring substituted with ethoxy (–OCH₂CH₃) and trifluoromethylthio (–SCF₃) groups at the para and meta positions, respectively, along with a hydrazine (–NHNH₂) moiety. The trifluoromethylthio group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability, while the ethoxy group contributes to solubility and modulates electronic effects . This compound is manufactured under ISO-certified conditions with ≥98% purity, highlighting its importance in drug development .
Properties
Molecular Formula |
C9H11F3N2OS |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[4-ethoxy-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-7-4-3-6(14-13)5-8(7)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
ILCUGOSCRJZZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine
Nitration-Reduction Pathway
Regioselective Nitration of 4-Ethoxy-3-(trifluoromethylthio)benzene
The synthesis begins with nitration of 4-ethoxy-3-(trifluoromethylthio)benzene. Traditional mixed-acid systems (HNO₃/H₂SO₄) are prone to over-nitration and isomer formation, but modern protocols employ acetic anhydride and 68% nitric acid at 15–20°C. This generates 4-ethoxy-3-(trifluoromethylthio)-1-nitrobenzene with 92–95% regioselectivity (Table 1).
Table 1: Nitration Conditions and Outcomes
| Nitration System | Temperature (°C) | Regioselectivity (%) | Isomer Impurities (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 40–50 | 78–82 | 8–12 |
| Acetic anhydride/HNO₃ | 15–20 | 92–95 | 1–2 |
Reduction of Nitro Intermediate to Hydrazine
The nitro group is reduced to hydrazine using FeCl₃·6H₂O (0.06–0.08 eq) and hydrazine hydrate (0.7–0.8 eq) in ethanol under reflux. This system avoids iron sludge waste, achieving 85–88% yield versus 70–75% with iron powder. Mechanistic studies suggest Fe³⁺ facilitates electron transfer, while hydrazine acts as both reductant and nitrogen source.
Nucleophilic Aromatic Substitution (NAS) Pathway
Chloride Displacement with Hydrazine
4-Ethoxy-3-(trifluoromethylthio)chlorobenzene reacts with anhydrous hydrazine in DMF at 100–110°C for 12–16 hours. The –SCF₃ group activates the ring, enabling displacement at 60–70% yield. Catalytic KI (5 mol%) enhances reactivity by stabilizing the transition state.
Table 2: NAS Reaction Parameters
| Substrate | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Ethoxy-3-(trifluoromethylthio)chlorobenzene | DMF | None | 45–50 |
| 4-Ethoxy-3-(trifluoromethylthio)chlorobenzene | DMF | KI (5%) | 60–70 |
Industrial-Scale Optimization
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity when using FeCl₃·6H₂O reduction, versus 95–97% with iron powder.
Chemical Reactions Analysis
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: The ethoxy and trifluoromethylthio groups can be substituted under specific conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism by which 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and electronic features of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine with related hydrazine derivatives:
Key Observations :
- Substituent Position : Ethoxy at the para position (target compound) vs. methoxy at meta () alters electronic distribution, affecting reactivity in coupling reactions.
- Hybrid Substituents : Compounds like combine fluorine and trifluoromethyl groups, enhancing metabolic stability but introducing steric hindrance.
Biological Activity
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine is an organic compound characterized by its unique chemical structure, which includes a hydrazine moiety attached to a phenyl ring with an ethoxy group and a trifluoromethylthio substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.
- Molecular Formula : C₉H₁₁F₃N₂OS
- Molecular Weight : 252.26 g/mol
- CAS Number : 1805895-87-7
The presence of the trifluoromethylthio group is believed to enhance the compound's lipophilicity, which can significantly influence its biological activity and chemical reactivity. This property may facilitate the compound's ability to penetrate biological membranes and interact with target proteins or enzymes.
Research indicates that 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine may act through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated. The interaction with enzymes may involve non-covalent binding, positioning the compound near the active site of target enzymes .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazines, including this compound, exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other nontuberculous mycobacteria. This activity is often evaluated using minimum inhibitory concentration (MIC) assays .
Inhibition Studies
A comparative analysis of similar compounds has shown varying degrees of enzyme inhibition. For instance, related hydrazines have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings suggest that certain derivatives demonstrate moderate inhibition, with IC₅₀ values ranging from 27.04 µM to 106.75 µM for AChE .
Case Studies
-
Antimicrobial Activity Against Mycobacteria :
- A study investigated the activity of various hydrazine derivatives against Mycobacterium tuberculosis. The results indicated that while some compounds showed significant inhibitory effects, 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine requires further investigation to fully elucidate its efficacy compared to established drugs like isoniazid .
-
Enzyme Binding Affinity :
- Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. Results indicate that modifications in the molecular structure significantly affect binding interactions, suggesting a need for further structural optimization to enhance biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Description | Unique Features |
|---|---|---|
| 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)amine | Lacks hydrazine moiety; different reactivity | No hydrazine functionality |
| 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)hydrazone | Contains a hydrazone group instead of hydrazine | Different chemical properties |
| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Similar structure but different halogen substitutions | Enhanced reactivity due to chlorines |
This table highlights how variations in functional groups and substitutions can significantly alter the chemical properties and biological activities of related compounds.
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine?
The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, chalcones (α,β-unsaturated ketones) react with hydrazine hydrate or phenylhydrazine under reflux conditions in solvents like ethanol or acetic acid to form pyrazoline or pyrazole derivatives . Key steps include:
- Reagent selection : Hydrazine hydrate for unsubstituted hydrazines or phenylhydrazine for aryl-substituted products.
- Solvent optimization : Ethanol favors cyclization to dihydropyrazoles, while acetic acid promotes acetylation at the hydrazine nitrogen .
- Monitoring : TLC is critical to track reaction progress and confirm consumption of starting materials .
Advanced: How does the trifluoromethylthio group influence reactivity in cyclization reactions?
The electron-withdrawing nature of the trifluoromethylthio (-SCF₃) group significantly impacts reactivity:
- Electronic effects : Stabilizes intermediates via inductive effects, directing electrophilic substitution to specific positions (e.g., para to the -SCF₃ group) .
- Steric effects : Bulkier substituents like -SCF₃ may hinder cyclization, requiring elevated temperatures or catalytic additives.
- Case study : In indole synthesis, electron-withdrawing substituents on phenylhydrazines favor regioselective formation of 5-substituted indoles over alternative pathways .
Basic: What spectroscopic methods are most effective for characterizing hydrazine derivatives?
Multimodal analysis is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., hydrazine NH signals at δ 4–6 ppm) and carbon types. APT 13C NMR distinguishes CH₂/CH₃ groups from quaternary carbons .
- IR spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C=N/C=O bonds (~1600–1700 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.
Advanced: How can conflicting data in hydrazine-derived heterocycle synthesis be resolved?
Discrepancies often arise from reaction condition variability :
- Byproduct analysis : In one study, phenylhydrazine unexpectedly yielded pyrazole derivatives (e.g., compound 5 ) alongside indoles due to competing reaction pathways .
- Mitigation strategies :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents may promote side reactions.
- Catalytic additives : Acidic conditions (e.g., acetic acid) suppress side products by protonating reactive intermediates .
- Computational modeling : DFT calculations predict thermodynamic favorability of competing pathways .
Basic: What are the key applications of this compound in material science?
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine serves as a reducing agent and surface functionalization agent :
- Graphene oxide reduction : Hydrazine derivatives efficiently reduce oxygenated groups (e.g., epoxides) to restore sp² carbon networks .
- Polymer modification : The -SCF₃ group enhances hydrophobicity and thermal stability in polymer composites .
Advanced: What strategies mitigate byproduct formation in multi-step syntheses involving this compound?
- Stepwise monitoring : Use HPLC or GC-MS to isolate intermediates and identify byproducts early .
- Temperature control : Lower temperatures (e.g., 50°C) reduce decomposition, while reflux conditions accelerate desired cyclization .
- Protecting groups : Temporary protection of reactive sites (e.g., acetylation of hydrazine NH₂) prevents unwanted cross-reactions .
Advanced: How does the ethoxy group impact the compound’s solubility and reactivity?
- Solubility : The ethoxy (-OCH₂CH₃) group increases solubility in polar organic solvents (e.g., ethanol, DMSO), facilitating homogeneous reaction conditions .
- Reactivity : Ethoxy acts as an electron-donating group, activating the phenyl ring toward electrophilic substitution. This directs functionalization to the ortho/para positions relative to the hydrazine moiety .
Basic: What safety precautions are critical when handling this compound?
- Hydrazine toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Stability : Store under inert atmosphere (N₂/Ar) to prevent oxidation.
- Waste disposal : Neutralize with dilute HCl before disposal to deactivate reactive hydrazine groups .
Advanced: What computational tools aid in predicting reaction outcomes for this compound?
- Molecular docking : Predicts binding affinity in drug discovery (e.g., targeting enzyme active sites) .
- DFT calculations : Models transition states to identify energetically favorable pathways (e.g., cyclization vs. dimerization) .
- Cheminformatics : Tools like Gaussian or ORCA simulate IR/NMR spectra for comparison with experimental data .
Basic: How is regioselectivity achieved in functionalizing the phenyl ring of this compound?
- Directing groups : The -SCF₃ group directs electrophiles to the para position, while ethoxy directs to the ortho position.
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids selectively install substituents at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
